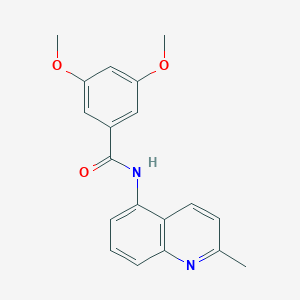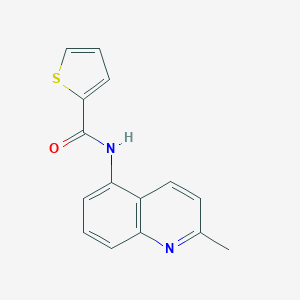![molecular formula C25H25ClFN3O3 B244139 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature. In
作用机制
The mechanism of action of Compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been shown to bind to specific receptors in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, Compound X has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It has high potency and selectivity, which makes it an excellent tool for studying specific enzymes and receptors. Additionally, Compound X has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, the synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Additionally, the high potency of Compound X can lead to toxicity in some experimental setups, which requires careful consideration.
未来方向
There are several future directions for research on Compound X. One potential direction is to investigate its potential use in the treatment of cancer. Compound X has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of Compound X as a diagnostic tool in medical imaging. Compound X has been shown to bind to specific receptors in the brain, which could be exploited for diagnostic imaging purposes.
In conclusion, Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Compound X has shown potential applications in the treatment of various diseases and as a diagnostic tool in medical imaging. Further research is needed to determine the full potential of Compound X in various fields of scientific research.
合成方法
The synthesis of Compound X involves a multi-step process that includes the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-fluoro-2-nitroaniline, followed by reduction and condensation reactions. The final product is obtained after purification and isolation steps. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry.
科学研究应用
Compound X has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic effects. Compound X has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Compound X has been studied for its potential use as a diagnostic tool in medical imaging.
属性
分子式 |
C25H25ClFN3O3 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O3/c1-16(2)25(32)30-12-10-29(11-13-30)21-7-6-19(15-20(21)26)28-24(31)23-9-8-22(33-23)17-4-3-5-18(27)14-17/h3-9,14-16H,10-13H2,1-2H3,(H,28,31) |
InChI 键 |
BGZUECAHIFNGOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
规范 SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)

![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)